

Technical Guide: Physicochemical Properties and Synthesis of Oxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Oxazole-2-carbaldehyde

Cat. No.: B1317516

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point of **oxazole-2-carbaldehyde**, a key physical property for its handling, purification, and application in research and development. The document details a standard experimental protocol for boiling point determination and illustrates a common synthetic route to the compound.

Boiling Point of Oxazole-2-carbaldehyde

Oxazole-2-carbaldehyde, a heterocyclic aldehyde, is a valuable building block in medicinal chemistry and materials science. Accurate knowledge of its physical properties is crucial for its application. The boiling point is a fundamental characteristic used to assess purity and to establish parameters for distillation-based purification.

Quantitative Data

The experimentally determined boiling point of **oxazole-2-carbaldehyde** is summarized in the table below. The data is reported at standard atmospheric pressure.

Compound Name	CAS Number	Boiling Point (°C)	Pressure (mmHg)	Reference
Oxazole-2-carbaldehyde	65373-52-6	182.5	760	[1][2][3]

Experimental Protocol: Boiling Point Determination

While a specific experimental record for the boiling point determination of **oxazole-2-carbaldehyde** is not publicly available, a standard and widely accepted methodology for determining the boiling point of a liquid organic compound is the capillary method. This method can be performed using either a Thiele tube or a heating block apparatus.

Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In the capillary method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube, and subsequently, the liquid re-enters the capillary upon cooling, is recorded as the boiling point.

Materials and Apparatus

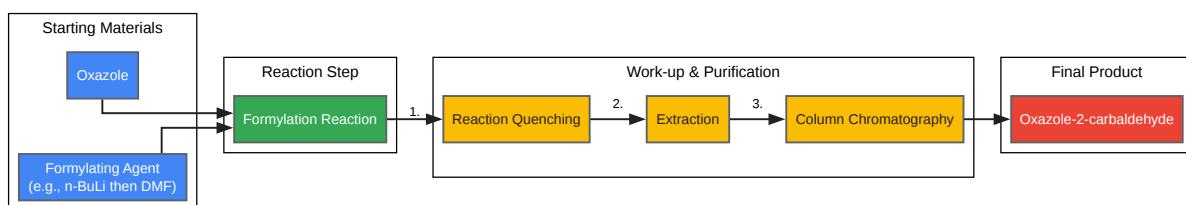
- Sample of **oxazole-2-carbaldehyde**
- Thiele tube or aluminum heating block
- Thermometer (calibrated)
- Capillary tubes (sealed at one end)
- Small test tube (fusion tube)
- Heating mantle or Bunsen burner
- Mineral oil or other suitable heating bath fluid
- Stand and clamps

Procedure

- Sample Preparation: A small amount (a few drops) of **oxazole-2-carbaldehyde** is placed into the fusion tube.

- Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the fusion tube.
- Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level. This assembly is then immersed in the heating bath (Thiele tube filled with mineral oil or an aluminum block).^[1]
- Heating: The apparatus is heated gently and slowly.^[1] The heating rate should be controlled to ensure a gradual increase in temperature.
- Observation: As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.^[1]
- Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.
- Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment. If the pressure is not 760 mmHg, a correction may be applied to the observed boiling point.

Safety Precautions


- Wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.
- Perform the experiment in a well-ventilated fume hood.
- Handle hot glassware with appropriate clamps and heat-resistant gloves.
- Be cautious when working with open flames if a Bunsen burner is used.

Synthesis of Oxazole-2-carbaldehyde

A common method for the synthesis of **oxazole-2-carbaldehyde** is the direct formylation of the parent heterocycle, oxazole. This reaction introduces a formyl group (-CHO) at the C2 position of the oxazole ring.

Synthetic Pathway

The formylation of oxazole can be achieved using a Vilsmeier-Haack type reagent, such as a mixture of N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl_3), or by deprotonation at the C2 position followed by quenching with a formylating agent like DMF.^[4] The following diagram illustrates the general workflow for the synthesis of **oxazole-2-carbaldehyde** from oxazole.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **oxazole-2-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. vernier.com [vernier.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxazole - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Synthesis of Oxazole-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1317516#oxazole-2-carbaldehyde-boiling-point-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com